molecular formula C13H14Br2O B14280841 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one CAS No. 138522-71-1

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one

Cat. No.: B14280841
CAS No.: 138522-71-1
M. Wt: 346.06 g/mol
InChI Key: IXQJJURSKZNPFL-UHFFFAOYSA-N
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Description

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with two bromine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of phenyl-substituted cyclohexanones.

    Elimination: Formation of phenyl-substituted cyclohexenes.

    Oxidation: Formation of phenyl-substituted cyclohexanones.

    Reduction: Formation of phenyl-substituted cyclohexanols.

Scientific Research Applications

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenyl group play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-[chloro(phenyl)methyl]cyclohexan-1-one
  • 2-Bromo-2-[iodo(phenyl)methyl]cyclohexan-1-one
  • 2-Bromo-2-[methyl(phenyl)methyl]cyclohexan-1-one

Uniqueness

2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

138522-71-1

Molecular Formula

C13H14Br2O

Molecular Weight

346.06 g/mol

IUPAC Name

2-bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H14Br2O/c14-12(10-6-2-1-3-7-10)13(15)9-5-4-8-11(13)16/h1-3,6-7,12H,4-5,8-9H2

InChI Key

IXQJJURSKZNPFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C(C2=CC=CC=C2)Br)Br

Origin of Product

United States

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